![molecular formula C10H10N2O3 B138357 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid CAS No. 136584-14-0](/img/structure/B138357.png)
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
Overview
Description
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a chemical compound with the molecular formula C10H10N2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid and its derivatives has been reported in the literature . The key step in the synthesis involves the reaction between a dimedone derivative and a chlorotetrolic ester, which gives a tetrasubstituted benzene ring through a Diels–Alder/retro-Diels–Alder process .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid consists of a quinoxaline ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid are not detailed in the retrieved sources, the compound’s synthesis involves a Diels–Alder/retro-Diels–Alder process .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid include its molecular formula (C10H10N2O3) and its use in research and development .Scientific Research Applications
Spectral Analysis
The compound is utilized in spectral analysis, where its structure and properties are studied using various spectroscopic methods. This is essential for identifying and understanding the molecular composition and behavior of the compound .
Synthesis of Derivatives
Researchers are interested in synthesizing derivatives of this compound due to its potential biological activities. The modifications in its structure could lead to new compounds with varied therapeutic properties .
Pharmaceutical Research
Quinoxaline derivatives, including this compound, are explored for their potential pharmaceutical applications. They are investigated for their anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .
Agricultural Chemistry
Due to the biological activity of quinoxaline derivatives, they are also used in agricultural chemistry as fungicides, insecticides, and herbicides. The compound’s derivatives could be synthesized to enhance these properties .
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNFCRXGPQHQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382712 | |
Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid | |
CAS RN |
136584-14-0 | |
Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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